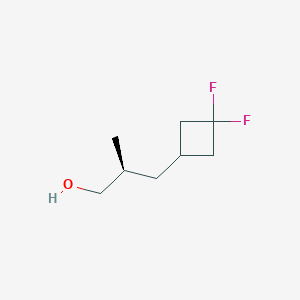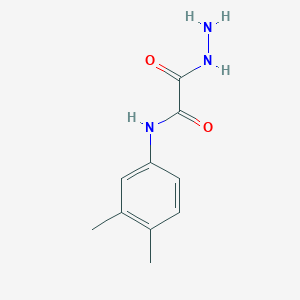
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, also known as DMHF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMHF is a white crystalline solid with a molecular formula of C10H13N3O2 and a molecular weight of 211.23 g/mol.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which may have beneficial effects on cognitive function. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has also been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. This binding can lead to an increase in insulin sensitivity and a decrease in blood glucose levels, which may be beneficial for the treatment of diabetes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes and receptors. In vivo studies have shown that N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide can improve cognitive function in animal models of Alzheimer's disease, reduce blood glucose levels in animal models of diabetes, and reduce inflammation in animal models of arthritis.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is also relatively unexplored, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for the study of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. Another direction is to explore its use as a building block for the synthesis of MOFs with tunable properties. Additionally, more research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide and its biochemical and physiological effects. Finally, the development of new synthesis methods and derivatizing agents for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide could lead to new applications in analytical chemistry.
Synthesis Methods
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide can be synthesized through a simple reaction between 3,4-dimethylbenzoyl chloride and hydrazine hydrate. The reaction takes place in anhydrous ethanol under reflux conditions, and the product is obtained by recrystallization from ethanol. The yield of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is reported to be around 80%.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. In materials science, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been used as a derivatizing agent for the analysis of amino acids, peptides, and proteins by high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-hydrazinyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-6-3-4-8(5-7(6)2)12-9(14)10(15)13-11/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWMIWOCRAUEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2939927.png)
![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)


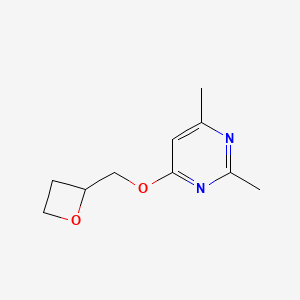
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)
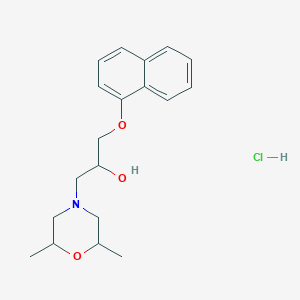
![(E)-4-(Dimethylamino)-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-enamide](/img/structure/B2939939.png)
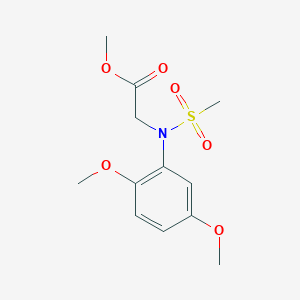
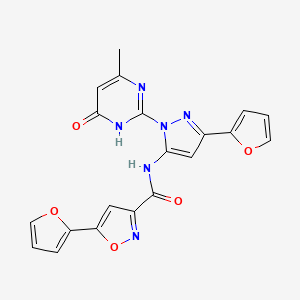
![[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2939946.png)
![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2939947.png)
